molecular formula C14H19N3O B8108934 1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one

1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8108934
M. Wt: 245.32 g/mol
InChI Key: MOVTULABPFFELM-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one is a nitrogen-containing spirocyclic compound characterized by a central spiro[4.5]decane scaffold with a lactam (2-one) moiety. Key structural features include:

  • 4-Pyridin-4-yl substitution: Introduces aromaticity and hydrogen-bonding capacity, favoring interactions with biological targets such as kinases or receptors.

This compound belongs to a broader class of diazaspirodecanones, which are explored for pharmaceutical applications due to their conformational rigidity and tunable pharmacokinetics.

Properties

IUPAC Name

1-methyl-4-pyridin-4-yl-1,8-diazaspiro[4.5]decan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-17-13(18)10-12(11-2-6-15-7-3-11)14(17)4-8-16-9-5-14/h2-3,6-7,12,16H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVTULABPFFELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C12CCNCC2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone or aldehyde.

    Introduction of the pyridine ring: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the spirocyclic core.

    Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, where halogenated derivatives can be formed using halogenating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one exhibits promising anticancer properties. It has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells.

Case Study : A study demonstrated that derivatives of this compound showed significant inhibitory effects on CDK8, a kinase involved in transcriptional regulation and cancer progression. The compound was effective in reducing cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neuroinflammation and oxidative stress is of particular interest.

Case Study : In vitro studies showed that the compound could protect neuronal cells from apoptosis induced by toxic agents, indicating its potential for developing treatments for neurodegenerative disorders .

Drug Design

The unique spirocyclic structure allows for the modification and synthesis of various analogs with enhanced pharmacological properties. Researchers are exploring structure-activity relationships (SAR) to optimize the efficacy and selectivity of these compounds.

Compound VariantBiological ActivityNotes
Variant AHigh CDK inhibitionPotential lead compound
Variant BModerate neuroprotectionRequires further optimization

Synthesis Pathways

The synthesis of this compound involves several chemical reactions, including cyclization and functional group modifications. Efficient synthetic routes are being developed to facilitate large-scale production for clinical trials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The spiro structure allows for unique binding interactions, which can enhance its efficacy and selectivity.

Comparison with Similar Compounds

Substituent-Driven Stability and Reactivity

  • 1,4-Diazaspiro[4.5]decan-2-one (unsubstituted): Synthesized via condensation of cyclohexanone with aminoacetonitrile using sodium methoxide . Demonstrated higher stability compared to dimethylimidazolidin-4-one (17), attributed to the spirocyclic framework . Lacks the methyl and pyridinyl groups, reducing steric bulk and aromatic interactions.
  • 1,8-Diazaspiro[4.5]decan-2-one (unsubstituted) :

    • Available commercially with ≥95% purity (CAS: 1158749-93-9) .
    • Serves as a precursor for derivatives; absence of substituents limits targeted bioactivity.

Key Data Table: Structural and Functional Comparison

Compound Name (CAS if available) Core Structure Key Substituents Biological Activity/Application Reference
1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one 1,8-Diazaspiro[4.5]decan-2-one 1-Methyl, 4-pyridin-4-yl Kinase inhibition (inferred)
1,4-Diazaspiro[4.5]decan-2-one 1,4-Diazaspiro[4.5]decan-2-one None High stability; synthetic intermediate
8-(Piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one 1,8-Diazaspiro[4.5]decan-2-one Piperidin-4-yl, chloro-pyrimidine ALK/EGFR inhibitor (cancer therapy)
Rolapitant Hydrochloride (914462-92-3) 1,7-Diazaspiro[4.5]decan-2-one Phenyl, trifluoromethyl Anti-emetic (neurokinin-1 antagonist)
1,8-Diazaspiro[4.5]decan-2-one (1158749-93-9) 1,8-Diazaspiro[4.5]decan-2-one None High-purity reagent
8-Methyl-1-oxaspiro[4.5]decan-2-one (77-93-0) 1-Oxaspiro[4.5]decan-2-one 8-Methyl Fragrance additive

Research Findings and Trends

  • Substituent Impact :

    • Pyridinyl and pyrimidinyl groups enhance kinase binding via π-π stacking and hydrogen bonding .
    • Methyl groups at position 1 improve metabolic stability by reducing oxidative degradation .
  • Synthetic Methods :

    • Suzuki-Miyaura coupling and Buchwald-Hartwig amination are critical for introducing aryl/heteroaryl groups .
    • Sodium methoxide-mediated condensations are effective for unsubstituted spirocycles .
  • Emerging Applications: Spirocycles with dioxido-benzoisothiazole moieties (e.g., Compound 90) show promise in CNS-targeted therapies .

Biological Activity

1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in critical cellular processes. This article explores the biological activity of this compound based on recent research findings, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of diazaspiro compounds characterized by a unique spirocyclic structure that contributes to its biological activity. Its molecular formula is C14H16N4OC_{14}H_{16}N_4O with a molecular weight of approximately 256.31 g/mol.

This compound exhibits its biological activity primarily through the inhibition of receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a critical regulator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. Inhibition of RIPK1 can prevent necroptosis, thereby offering therapeutic potential in conditions such as neurodegenerative diseases and inflammatory disorders .

Inhibition of Kinases

Recent studies have highlighted the compound's potency as a kinase inhibitor. Notably, it has been shown to inhibit TYK2 and JAK1 kinases with IC50 values as low as 6 nM and 37 nM, respectively . This selectivity is important for minimizing off-target effects and enhancing therapeutic efficacy.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in preclinical models. For instance, it was found to regulate the expression of genes associated with Th1, Th2, and Th17 cell differentiation, which are crucial in immune response modulation . Additionally, its efficacy was compared to established treatments like tofacitinib in models of acute ulcerative colitis, where it exhibited superior metabolic stability and anti-inflammatory properties .

Anticancer Potential

The spirocyclic structure of this compound has also been linked to anticancer activity. Compounds with similar structures have shown improved cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The mechanism appears to involve the modulation of signaling pathways related to cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of diazaspiro compounds. Modifications at specific positions on the pyridine and spirodecane rings can significantly alter the potency and selectivity towards different kinases. For example:

Compound ModificationEffect on Activity
Methyl group at position 1Enhances binding affinity to RIPK1
Variations in pyridine substituentsAlters selectivity towards TYK2/JAK1

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • RIPK1 Inhibition : A study demonstrated that derivatives of diazaspiro compounds effectively reduced necroptotic cell death in U937 cells, suggesting their utility in treating inflammatory diseases .
  • Cancer Treatment : Research indicated that spirocyclic compounds similar to this compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics .

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